

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide role in asymmetric synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-(-)-N-(2,3-Epoxypropyl)phthalimide
Cat. No.:	B116681

[Get Quote](#)

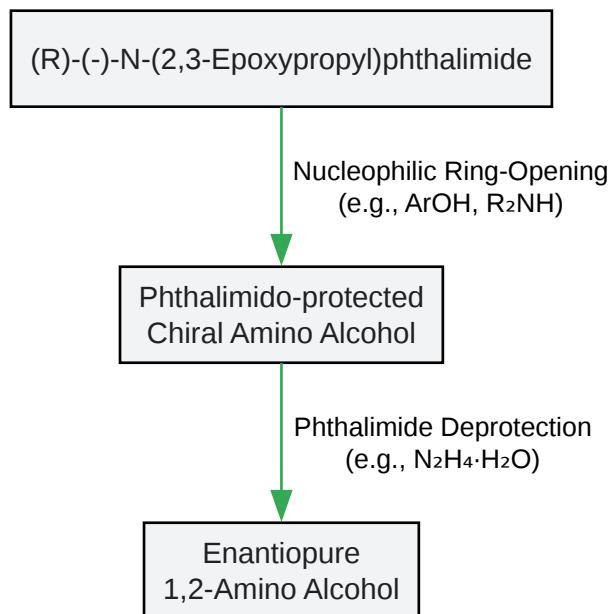
An In-depth Technical Guide to the Role of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide, also known as (R)-N-Glycidylphthalimide, is a pivotal chiral building block in modern asymmetric synthesis. Its unique trifunctional structure—comprising a stereochemically defined epoxide, a phthalimide-protected amine, and a reactive three-carbon chain—renders it an exceptionally versatile synthon for the creation of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, core synthetic applications, and detailed methodologies for its use in the development of pharmaceuticals and other biologically active compounds.

Core Properties and Specifications

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a stable, crystalline solid valued for its high optical purity.^[1] Its physical and chemical characteristics are fundamental to its application in stereoselective transformations.


Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	
Molecular Weight	203.19 g/mol	
CAS Number	181140-34-1	
Appearance	White to off-white solid/powder	[2]
Melting Point	100-102 °C	[2]
Optical Activity	[α]D/23: -7° to -13° (c = 2.2 in CHCl ₃)	[2]
Purity (GC)	≥99.0%	
Solubility	Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, acetone.	N/A

Fundamental Role in Asymmetric Synthesis

The synthetic utility of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** is rooted in two key features:

- Chiral Epoxide Ring: The (R)-configured epoxide is an electrophilic three-membered ring that undergoes highly regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles. This reaction transfers the existing stereochemistry of the epoxide to the newly formed 1,2-amino alcohol product, effectively installing a new chiral center with predictable stereochemistry.
- Phthalimide Group: The phthalimide moiety serves as a robust protecting group for the primary amine, a classic application known as the Gabriel synthesis.[\[3\]](#) It is stable to a variety of reaction conditions used for epoxide ring-opening and can be efficiently removed in a subsequent step, typically with hydrazine hydrate, to unmask the primary amine.[\[4\]](#)

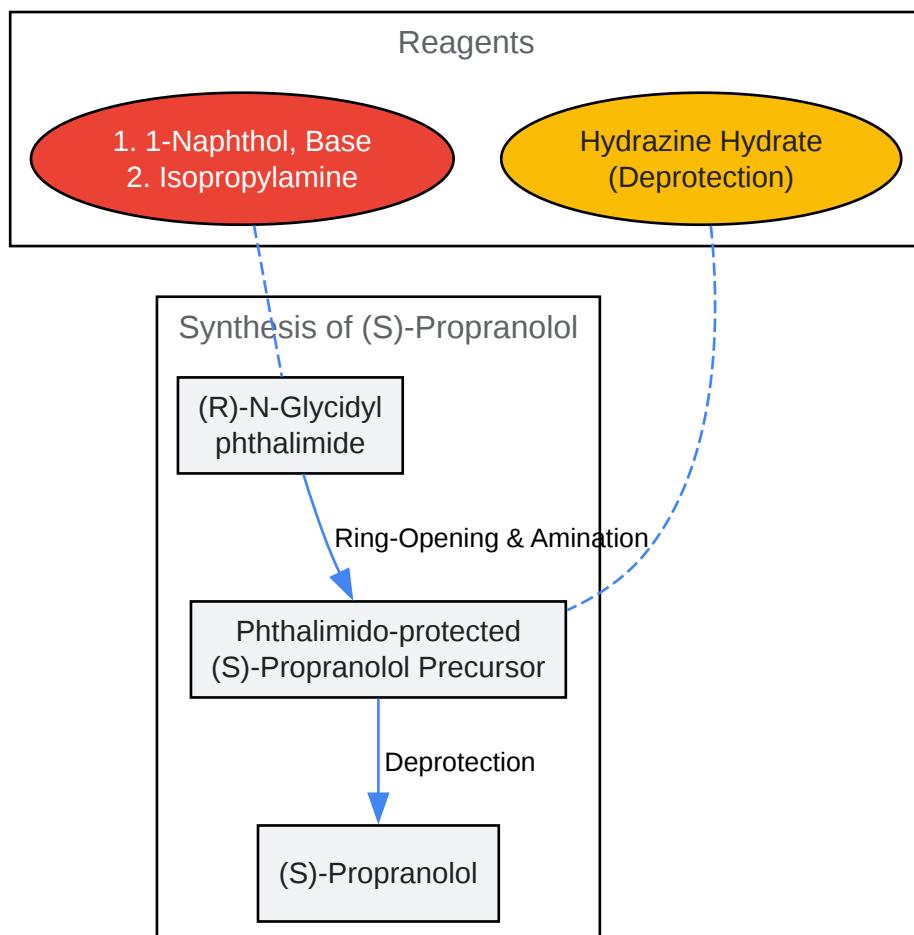
This dual functionality allows for a modular and powerful approach to synthesizing chiral molecules, particularly those containing the 1-amino-2-hydroxypropyl pharmacophore.

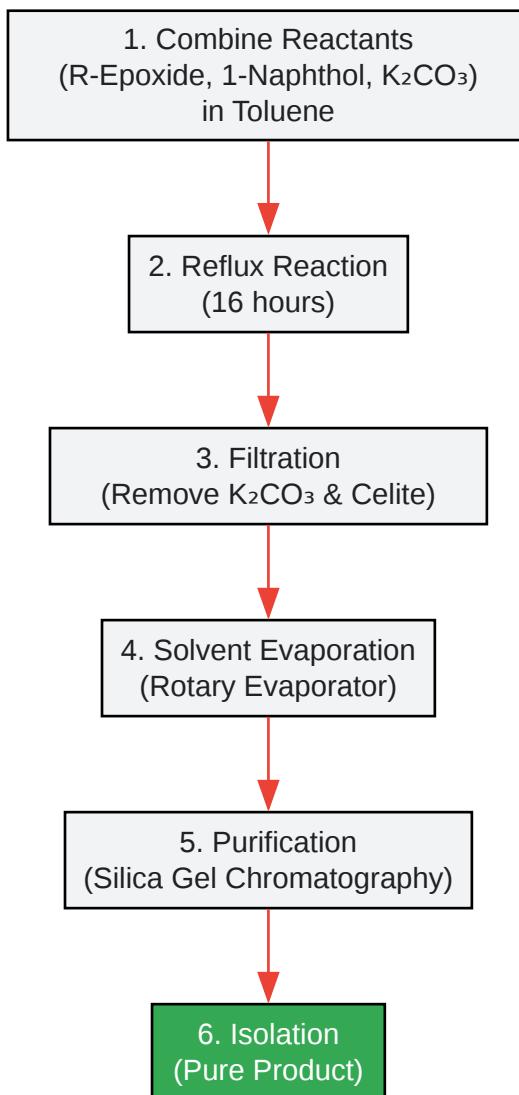
[Click to download full resolution via product page](#)

Caption: General synthetic utility of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide**.

Key Applications in Pharmaceutical Synthesis

This chiral building block is instrumental in the synthesis of several classes of high-value pharmaceutical agents.


Synthesis of Chiral β -Adrenergic Blockers (β -Blockers)


Many β -blockers, such as (S)-Propranolol, are chiral 3-(aryloxy)-1-(alkylamino)-2-propanol derivatives.^[5] The biological activity of these drugs often resides in a single enantiomer; for instance, (S)-Propranolol is approximately 100 times more potent than its (R)-enantiomer.^[6] **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** provides a direct and stereocontrolled route to these important cardiovascular drugs.

The synthesis typically involves two main steps:

- O-Alkylation: A substituted phenol (e.g., 1-naphthol) acts as a nucleophile, opening the (R)-epoxide to form a chiral 1-aryloxy-3-phthalimido-2-propanol intermediate. This reaction proceeds with high regioselectivity at the least substituted carbon of the epoxide.

- Amination and Deprotection: The phthalimide group is removed with hydrazine hydrate, and the resulting primary amine is alkylated with a suitable group (e.g., via reductive amination with acetone for an isopropyl group) to yield the final β -blocker.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. N-(2,3-EPOXYPROPYL)PHTHALIMIDE - Career Henan Chemical Co. [coreychem.com]
- 4. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Progress in the Enantioseparation of β -Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [(R)-(-)-N-(2,3-Epoxypropyl)phthalimide role in asymmetric synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116681#r-n-2-3-epoxypropyl-phthalimide-role-in-asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com